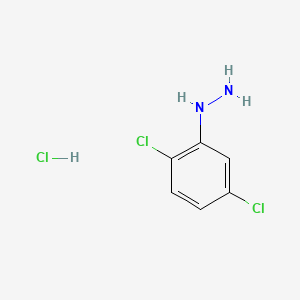

2,5-Dichlorophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2,5-dichlorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZTURFFWSJCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198763 | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50709-35-8 | |

| Record name | Hydrazine, (2,5-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50709-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050709358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,5-Dichlorophenyl)hydrazine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,5-dichlorophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 2,5-Dichlorophenylhydrazine hydrochloride (CAS No. 50709-35-8), a crucial chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, analytical characterization, and applications, with a focus on providing practical, field-proven insights.

Core Compound Profile: this compound

This compound is a substituted phenylhydrazine derivative that serves as a vital building block in organic synthesis. Its chemical structure, featuring a dichlorinated phenyl ring and a hydrazine hydrochloride moiety, makes it a versatile reagent for constructing a variety of heterocyclic compounds, many of which exhibit significant biological activity.

CAS Number: 50709-35-8[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2] |

| Molecular Weight | 213.49 g/mol | [1] |

| Melting Point | 208 °C (decomposes) | [1] |

| Appearance | Crystalline solid | [4] |

| Purity | Typically ≥98% | [1] |

| InChI Key | RQZTURFFWSJCMT-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Approach

The synthesis of substituted phenylhydrazines, including the 2,5-dichloro derivative, generally follows a well-established pathway involving the diazotization of the corresponding aniline followed by reduction. This process ensures a high-purity product suitable for sensitive downstream applications in pharmaceutical development.

Synthetic Workflow Overview

The synthesis of this compound is typically a two-step process starting from 2,5-dichloroaniline. The following diagram illustrates the key transformations.

References

2,5-Dichlorophenylhydrazine hydrochloride molecular weight

An In-Depth Technical Guide to 2,5-Dichlorophenylhydrazine Hydrochloride: Molecular Weight and Applications

Introduction

This compound (CAS No: 50709-35-8) is a substituted aromatic hydrazine salt of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial precursor for the synthesis of various heterocyclic compounds, most notably in the construction of chlorinated indole scaffolds. This guide provides a detailed examination of its core physicochemical properties, with a primary focus on its molecular weight, and explores its practical application in established synthetic protocols, offering insights for researchers and drug development professionals.

Core Physicochemical Properties

The foundation of any synthetic protocol is a precise understanding of the reagents involved. The molecular weight of this compound is a critical parameter for all stoichiometric calculations, ensuring reaction efficiency and reproducibility.

The molecular formula for this compound is C₆H₇Cl₃N₂.[1][2][3] It is the hydrochloride salt of the parent compound, (2,5-Dichlorophenyl)hydrazine (C₆H₆Cl₂N₂, MW: 177.03 g/mol ).[1][4][5][6] The addition of a hydrogen chloride (HCl) molecule results in the final molecular weight.

Molecular Weight: 213.49 g/mol [2][3][7][8]

This value is consistently reported across major chemical data repositories and suppliers. A slight variation to 213.5 g/mol may be observed due to rounding.[1]

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 213.49 g/mol | [2][3][7][8] |

| Molecular Formula | C₆H₇Cl₃N₂ | [1][2][3] |

| CAS Number | 50709-35-8 | [1][2][7] |

| Appearance | Off-white to light yellow crystalline solid/powder | [8] |

| Melting Point | 208 °C (decomposes) | [2][8] |

| InChIKey | RQZTURFFWSJCMT-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, Room Temperature | [8] |

The Role of Molecular Weight in Experimental Design

In synthetic chemistry, molecular weight is the cornerstone of quantitative analysis. It directly links the macroscopic mass of a substance (weighed on a balance) to the microscopic number of molecules (moles). For a senior application scientist, leveraging the precise molecular weight of 213.49 g/mol is non-negotiable for:

-

Stoichiometric Accuracy : Ensuring the correct molar ratios of reactants. In multi-step syntheses, slight inaccuracies in stoichiometry can cascade, drastically reducing the overall yield and purity of the final product.

-

Reagent Limiting/Excess Calculation : Deliberately controlling which reactant is the limiting agent to maximize the conversion of a more valuable or complex substrate.

-

Yield Calculation : Accurately determining the theoretical and actual yield of a reaction, which is a primary metric for assessing the efficiency and success of a synthetic route.

Primary Application: The Fischer Indole Synthesis

A predominant application of this compound is as a key building block in the Fischer Indole Synthesis . This powerful reaction enables the formation of an indole ring—a privileged scaffold in medicinal chemistry—from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The dichloro-substitution pattern of this specific reagent allows for the creation of indoles with chlorine atoms at the 5- and 7-positions, which can be pivotal for modulating the pharmacological properties of a target molecule.

The general workflow involves two main stages:

-

Hydrazone Formation : The 2,5-dichlorophenylhydrazine reacts with a carbonyl compound (ketone or aldehyde) to form a phenylhydrazone intermediate. The hydrochloride salt is typically neutralized in situ or prior to the reaction.

-

Cyclization : The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution (a[2][2]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.

Workflow of the Fischer Indole Synthesis

References

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 50709-35-8 [chemicalbook.com]

- 3. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Hydrazine, (2,5-dichlorophenyl)- [webbook.nist.gov]

- 6. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a key building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its utility in the formation of indoles via the Fischer indole synthesis and in the development of novel kinase inhibitors underscores the necessity for a comprehensive understanding of its physical and chemical properties. This guide provides a detailed examination of the essential physical characteristics of this compound, offering insights into its handling, analysis, and application in research and development settings.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and appropriate handling procedures.

Structural and General Properties

This compound is the hydrochloride salt of 2,5-dichlorophenylhydrazine. The protonation of the hydrazine moiety increases its stability and modifies its solubility profile compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | (2,5-dichlorophenyl)hydrazine hydrochloride | [1] |

| Synonyms | 2,5-Dichlorophenylhydrazine HCl, 1-(2,5-dichlorophenyl)hydrazine hydrochloride | |

| CAS Number | 50709-35-8 | |

| Molecular Formula | C₆H₇Cl₃N₂ | [1] |

| Molecular Weight | 213.49 g/mol | [1] |

| Appearance | Off-white to light yellow solid/crystal powder | [2][3] |

| Melting Point | 208 °C (decomposes) | [3][4] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and purification. As a hydrochloride salt, its solubility in aqueous media is enhanced compared to its free base.

Qualitative Solubility:

-

Water: The hydrochloride salt is expected to have some solubility in water.

-

Organic Solvents: The free base form is soluble in organic solvents such as ethanol, methanol, and dichloromethane.[5] The hydrochloride salt is likely to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Factors Influencing Solubility:

-

Temperature: Increased temperature generally enhances the solubility of solids in liquids.[5]

-

pH: The pH of the solvent system will significantly impact the solubility. In acidic conditions, the hydrochloride salt is favored, which may increase aqueous solubility. In basic conditions, the free base is formed, which is less soluble in water but more soluble in non-polar organic solvents.[5]

-

Solvent Polarity: The choice of solvent is crucial, with polar solvents being more suitable for the hydrochloride salt.[5]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons and the hydrazine protons. The exact chemical shifts can vary depending on the solvent used.

-

Aromatic Protons (Ar-H): The three protons on the dichlorinated phenyl ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta coupling.

-

Hydrazine Protons (NH and NH₂): The protons of the hydrazine group will appear as broad signals due to quadrupole broadening from the nitrogen atoms and exchange with residual water in the solvent. Their chemical shifts are highly dependent on concentration and temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

-

N-H Stretching: The N-H stretching vibrations of the hydrazine group are expected in the region of 3100-3400 cm⁻¹.

-

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Ring Stretching: Look for a series of peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Synthesis and Mechanistic Insights

This compound is typically synthesized from 2,5-dichloroaniline in a two-step process: diazotization followed by reduction.[6]

Experimental Protocol: Synthesis

-

Diazotization: 2,5-dichloroaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The cold diazonium salt solution is then added to a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also maintained at a low temperature. The reaction mixture is stirred for a period to allow for the reduction of the diazonium salt to the hydrazine.

-

Isolation: The resulting this compound precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Causality Behind Experimental Choices

-

Low Temperature for Diazotization: The diazotization reaction is performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side products and reduced yields. The low temperature ensures the stability of the diazonium intermediate.

-

Stannous Chloride as Reducing Agent: Stannous chloride (SnCl₂) is a commonly used and effective reducing agent for the conversion of aryl diazonium salts to arylhydrazines.[7] It is a relatively mild reducing agent that selectively reduces the diazonium group without affecting the aromatic chloro substituents. The reaction proceeds via an electron transfer mechanism from Sn(II) to the diazonium salt.[7][8]

Caption: Synthesis of 2,5-Dichlorophenylhydrazine HCl.

Analytical Methodologies for Quality Control

Ensuring the purity of this compound is crucial for its successful application, particularly in drug development where impurities can have significant consequences. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound.

Recommended HPLC Protocol

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 230-280 nm.

-

Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent.

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Stability: The compound is stable under recommended storage conditions. However, it is a hydrochloride salt and may be hygroscopic. It decomposes at its melting point.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Summary: This compound is classified as corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

This technical guide provides a comprehensive overview of the key physical and chemical properties of this compound. A thorough understanding of its solubility, spectral characteristics, synthesis, and handling is fundamental for its effective and safe utilization in research and development. The information presented herein serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities where this compound is a critical intermediate.

References

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 50709-35-8 [chemicalbook.com]

- 4. CAS#:50709-35-8 | (2,5-Dichlorophenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

2,5-Dichlorophenylhydrazine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2,5-Dichlorophenylhydrazine Hydrochloride

Authored by a Senior Application Scientist

Foreword: This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide a comprehensive understanding of the solubility characteristics of this compound. Recognizing that publicly available quantitative data is limited, this document provides the foundational knowledge and robust experimental protocols necessary for you to determine solubility in your specific systems, thereby ensuring the success of your research and development endeavors.

Introduction: The Significance of this compound

This compound (CAS No: 50709-35-8) is an aromatic hydrazine derivative that serves as a vital building block in organic synthesis.[1] Its utility spans the creation of complex heterocyclic compounds, including indole derivatives via the Fischer indole synthesis, which are prevalent scaffolds in many pharmaceutical agents.

The solubility of this reagent is a paramount physical property that dictates its handling, reaction kinetics, purification strategy, and potential formulation pathways. A thorough understanding of its solubility profile is not merely academic; it is a critical prerequisite for efficient process development, reaction optimization, and achieving high-purity target molecules. This guide provides a detailed exploration of its known solubility characteristics and a practical framework for its empirical determination.

Core Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential before delving into its solubility. These properties, summarized below, provide context for its expected behavior in various solvent systems.

| Property | Value | Source(s) |

| CAS Number | 50709-35-8 | [2][3] |

| Molecular Formula | C₆H₇Cl₃N₂ | [3][4] |

| Molecular Weight | 213.49 g/mol | [2][3] |

| Appearance | Off-white to light yellow crystalline solid/powder | [1][4] |

| Melting Point | 208 °C (decomposes) | [2][5] |

| Purity (Typical) | ≥98% | [2] |

Solubility Profile: A Qualitative and Predictive Overview

Direct quantitative solubility data (e.g., in mg/mL or mol/L) for this compound is not extensively documented in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, a reliable qualitative and predictive profile can be established.

General Solubility Characteristics

The molecule's structure—a polar hydrazine hydrochloride salt attached to a non-polar dichlorinated aromatic ring—results in a distinct solubility pattern:

-

Solubility in Organic Solvents: The compound is generally soluble in moderately polar organic solvents.[6] The presence of the dichlorophenyl group enhances its affinity for organic media. Solvents such as ethanol, methanol, and dichloromethane are effective at dissolving this compound.[6]

-

Insolubility in Water: Despite being a hydrochloride salt, the hydrophobic nature of the dichlorinated aromatic ring leads to low solubility in aqueous environments.[6]

Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental factors. Understanding these variables is key to manipulating and controlling the compound in solution.

-

Temperature: For most solid-solute systems, solubility increases with temperature. Elevated temperatures can be used to create supersaturated solutions, which is a fundamental principle for purification via recrystallization.[6]

-

Solvent Polarity: The principle of "like dissolves like" is central. The choice of solvent is critical; solubility will be highest in solvents that can effectively solvate both the ionic hydrochloride portion and the non-polar aromatic ring.[6]

-

pH: As a hydrazine derivative and a hydrochloride salt, the compound's state of ionization is pH-dependent. In highly acidic or basic conditions, its stability and solubility can be altered due to potential chemical reactions or shifts in the protonation equilibrium.[6]

Caption: Key environmental factors influencing the solubility of the target compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To address the absence of quantitative data, this section provides a robust, self-validating protocol based on the equilibrium shake-flask method, a gold standard for thermodynamic solubility measurement.[7]

Rationale and Causality

The objective is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid. This ensures the measured concentration represents the maximum solubility at that specific temperature. Agitation facilitates this equilibrium, filtration removes confounding solid particles, and a precise analytical method quantifies the result.

Materials and Equipment

-

High-purity this compound

-

High-purity organic solvents of choice (e.g., methanol, ethanol, acetonitrile)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm PTFE or equivalent solvent-resistant membrane)

-

HPLC-UV or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to several vials. "Excess" is critical and means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Accurately pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Sealing: Tightly seal the vials to prevent any solvent evaporation, which would artificially inflate the calculated solubility.

-

Equilibration: Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course study can determine the optimal duration.[7]

-

Phase Separation: Allow the vials to stand quiescently at the set temperature for at least 2 hours to let undissolved solids settle.

-

Sample Extraction: Carefully draw a supernatant aliquot using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that would lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 5) to determine the concentration.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at that temperature.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Analytical Quantification: A Protocol for HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and reliable technique for quantifying the concentration of dissolved this compound.[8][9][10]

Generalized HPLC-UV Method

This protocol serves as a starting point for method development.

-

Instrumentation: Standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).[11] A gradient or isocratic elution can be developed.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Injection Volume: 10 µL.[11]

-

Detection Wavelength: Determined by scanning a dilute solution of the compound to find its absorbance maximum (λ-max), likely in the 230-280 nm range.

Calibration and Analysis

-

Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

Calibration Standards: Create a series of calibration standards by performing serial dilutions of the stock solution.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. The curve should exhibit high linearity (R² > 0.99).

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and record its peak area.

-

Concentration Determination: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (H314).[2][12] The corresponding pictogram is GHS05 (Corrosion).[2]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[12][13]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[12] In all cases of exposure, seek immediate medical attention.

Conclusion

This technical guide establishes that this compound is primarily soluble in moderately polar organic solvents and has low solubility in water. While specific quantitative solubility data remains elusive in public literature, this should not be a barrier to its effective use. The detailed experimental and analytical protocols provided herein empower researchers and drug development professionals to generate precise, reliable solubility data tailored to their specific solvent systems and conditions. This empirical approach, grounded in established scientific methodology, is the most trustworthy path to optimizing synthetic and purification processes involving this critical chemical intermediate.

References

- 1. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]

- 2. This compound | 50709-35-8 [sigmaaldrich.com]

- 3. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 50709-35-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 50709-35-8 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. benchchem.com [benchchem.com]

- 11. jddtonline.info [jddtonline.info]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorophenylhydrazine hydrochloride is a key chemical intermediate in the synthesis of a variety of pharmacologically active compounds and other complex organic molecules. Its purity and structural integrity are paramount to the success of these synthetic endeavors. This technical guide provides an in-depth analysis of the spectral data of this compound, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Understanding these spectral signatures is crucial for quality control, reaction monitoring, and structural elucidation in research and development settings. This document will serve as a valuable resource for scientists, providing not only the spectral data but also the underlying principles of interpretation and practical experimental methodologies.

Molecular Structure and Spectroscopic Overview

This compound (C₆H₇Cl₃N₂) is the hydrochloride salt of 2,5-dichlorophenylhydrazine.[1] The presence of the aromatic ring, the hydrazine moiety, and the two chlorine substituents gives rise to a unique and informative set of spectral data. The hydrochloride form means the hydrazine group is protonated, which significantly influences the NMR and IR spectra compared to its free base form.

The overall analytical workflow for the comprehensive characterization of this compound is outlined below:

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will exhibit signals corresponding to the aromatic protons and the protons of the hydrazinium group. Due to the electron-withdrawing nature of the chlorine atoms and the protonated hydrazine group, the aromatic protons are expected to be deshielded and resonate in the downfield region of the spectrum. The protons on the nitrogen atoms will be exchangeable with deuterium and their chemical shift can be concentration and solvent dependent.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 3H | -NHNH₃⁺ |

| ~7.4 | d | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~7.0 | dd | 1H | Ar-H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The broad singlet for the -NHNH₃⁺ protons is due to rapid proton exchange and quadrupole broadening from the nitrogen atoms.

¹³C NMR Spectral Data

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the dichlorophenyl ring. The carbons attached to the chlorine atoms and the nitrogen atom will have their chemical shifts significantly influenced by the electronegativity of these substituents.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-N |

| ~132 | C-Cl |

| ~130 | C-Cl |

| ~129 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C |

Note: The assignments are predictive and should be confirmed with two-dimensional NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. In the case of this compound, the IR spectrum will be characterized by absorption bands corresponding to the N-H stretches of the hydrazinium ion, C-H and C=C stretches of the aromatic ring, and the C-Cl stretches.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H | Stretching vibrations of the -NH₃⁺ group. |

| 3100-3000 | C-H | Aromatic C-H stretching. |

| 1600-1450 | C=C | Aromatic ring stretching. |

| 1100-1000 | C-Cl | C-Cl stretching vibrations. |

The presence of a broad absorption in the 3400-3200 cm⁻¹ region is a strong indicator of the protonated amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, analysis is typically performed on the free base after in-situ neutralization or by using a soft ionization technique. The mass spectrum of the free base, (2,5-dichlorophenyl)hydrazine, is readily available.[2]

Expected Mass Spectral Data for (2,5-Dichlorophenyl)hydrazine:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176, corresponding to the molecular weight of the free base. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (M, M+2, M+4 in an approximate ratio of 9:6:1).

Major Fragmentation Peaks (m/z):

| m/z | Fragment |

| 176/178/180 | [C₆H₆Cl₂N₂]⁺ (Molecular Ion) |

| 147/149 | [C₆H₄Cl₂]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

The fragmentation pattern provides a fingerprint that can be used for identification and confirmation of the structure.

Experimental Methodologies

The following are detailed protocols for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol

Caption: Step-by-step protocol for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the salt form.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

FT-IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of a solid sample.[3][4][5]

Caption: Step-by-step protocol for ATR-FTIR analysis.

-

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum of the empty accessory.

-

Sample Application: Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, the hydrochloride salt is typically converted to the more volatile free base. This can occur in the heated injection port of the gas chromatograph.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or dichloromethane.

-

GC Separation: Inject the sample into a GC equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column). A temperature gradient program will be necessary to ensure good separation and peak shape.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is commonly used.[6][7][8] The mass analyzer is set to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a robust and reliable method for its identification and characterization. Each technique offers complementary information that, when combined, allows for unambiguous structural confirmation and purity assessment. The methodologies and data presented in this guide are intended to be a valuable resource for researchers and professionals working with this important chemical intermediate, facilitating its effective use in synthesis and drug development.

References

- 1. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-depth Technical Guide to the Safe Handling and Management of 2,5-Dichlorophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2,5-Dichlorophenylhydrazine hydrochloride (CAS No: 50709-35-8) is a substituted phenylhydrazine derivative utilized as a key building block in synthetic organic chemistry.[1] Its molecular structure lends itself to the synthesis of a variety of heterocyclic compounds, which are foundational in medicinal chemistry and drug development.[2][3] However, the same reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe handling, storage, and emergency management, grounded in authoritative safety data and field-proven laboratory practices.

Section 1: Comprehensive Hazard Profile

A rigorous assessment of the hazards associated with this compound is the cornerstone of safe laboratory practice. The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks involve acute toxicity, severe skin and eye damage, and respiratory irritation.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards. The classifications for this compound are summarized below, compiled from multiple authoritative sources.

| Hazard Class | Category | GHS Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Danger | 💀 | [5] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7][8] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger | corrosive | [6][7] |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger | 💀 | [4][5] |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger | 💀 | [4][5] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | Warning | ❗ | [4][9] |

| Combustible Dust | Yes | May form combustible dust concentrations in air | Warning | None | [4] |

Note: Classifications can vary slightly between suppliers. The most conservative (highest hazard) classification should always be adopted.

Toxicological Insights

-

Acute Toxicity: The compound is toxic if ingested, inhaled, or absorbed through the skin. The primary target organ for single-exposure toxicity is the respiratory system, causing irritation.[4] The potential for severe systemic effects upon exposure necessitates stringent controls to prevent any direct contact.

-

Corrosivity: Multiple sources classify this chemical as causing severe skin burns and eye damage (H314).[6][7] This is a critical handling consideration, as contact can cause immediate and irreversible tissue damage. The "Danger" signal word underscores this significant risk.[6]

-

Physical Hazards: As a fine powder, this compound presents a combustible dust hazard.[4] When fine dust is dispersed in the air in sufficient concentrations, it can ignite, leading to a fire or explosion.[10] This risk is most pronounced during weighing and transfer operations where dust generation is likely.

Section 2: Proactive Risk Mitigation Framework

A multi-layered approach combining engineering controls, personal protective equipment, and administrative procedures is essential for mitigating the risks identified above.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This provides essential exhaust ventilation to prevent inhalation of the powdered solid or any aerosols.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[11]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12] Their proximity is critical for immediate decontamination in the event of an accidental splash.[13]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Item | Specification | Rationale and Causality |

| Hand Protection | Nitrile or other chemical-resistant gloves. | Protects against skin contact. Given the H314 classification, gloves must be inspected before use and removed carefully to avoid skin contamination.[7][14] |

| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, which is critical to protect against dust particles and splashes, preventing severe eye damage.[7][12] |

| Body Protection | A fully buttoned laboratory coat and impervious clothing. | Prevents contamination of personal clothing and skin.[11][12] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if exposure limits may be exceeded or if working outside a fume hood (not recommended). A respirator cartridge suitable for dusts and mists should be used.[4][14] |

Administrative and Procedural Controls

-

Training: All personnel must receive documented training on the specific hazards and safe handling procedures for this compound before commencing any work.

-

Chemical Hygiene Plan: The use of this chemical must be incorporated into the laboratory's formal Chemical Hygiene Plan.

-

Restricted Access: Store the chemical in a locked cabinet or a designated, controlled area accessible only to authorized personnel.

-

Labeling: Ensure all primary and secondary containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms and signal words.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental integrity.

Workflow for Safe Chemical Handling

The following diagram outlines the critical decision points and safety checks required when working with this compound.

Caption: General workflow for safely handling 2,5-Dichlorophenylhydrazine HCl.

Protocol: Weighing and Transferring the Solid

-

Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). Verify the chemical fume hood is operational.

-

Staging: Place an analytical balance, weigh paper or an anti-static weigh boat, spatula, and the receiving vessel inside the fume hood.

-

Tare: Place the weigh boat on the balance and tare it.

-

Dispensing: Carefully open the this compound container. Using a clean spatula, slowly dispense the desired amount of powder onto the weigh boat. Minimize any dust generation by avoiding rapid movements.[4]

-

Closure: Securely close the primary container immediately after dispensing.

-

Transfer: Carefully transfer the weighed powder into the receiving vessel.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container.[14]

-

Decontamination: Wipe down the spatula and the balance surface with a suitable solvent (e.g., ethanol) and dispose of the wipe in the hazardous waste container.

Section 4: Storage and Waste Management

Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

-

Location: Store in a cool, dry, and well-ventilated place.[4][10]

-

Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.[15]

-

Incompatibilities: Store away from incompatible materials, particularly bases.[4][10]

-

Atmosphere: For long-term storage, keeping the material under an inert atmosphere is recommended.[15]

Waste Disposal

Waste generated from the use of this compound is classified as hazardous.[14]

-

Segregation: All contaminated materials (e.g., excess solid, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, properly labeled hazardous waste container.[16]

-

Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent.

-

Disposal: The disposal of this material must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[16] Do not empty into drains or release into the environment.[4]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce injury and environmental impact.

Exposure Response

| Exposure Route | Immediate Action Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes, using a safety shower if the affected area is large. Seek immediate medical attention.[4][17] |

| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9] |

Spill Management Decision Tree

The appropriate response to a spill depends on its size and location.

References

- 1. This compound CAS#: 50709-35-8 [amp.chemicalbook.com]

- 2. application of 2,3-dichlorophenylhydrazine hydrochloride_industrial additives-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound | 50709-35-8 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. (2,5-Dichlorophenyl)hydrazine monohydrochloride | C6H7Cl3N2 | CID 3084937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. safety.fsu.edu [safety.fsu.edu]

A Comprehensive Technical Guide to the Synthesis of 2,5-Dichlorophenylhydrazine Hydrochloride from 2,5-Dichloroaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-Dichlorophenylhydrazine hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The synthesis, which commences from 2,5-dichloroaniline, is a well-established two-step process involving diazotization followed by a reduction. This document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety and handling considerations. It is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a self-validating methodology to ensure both safety and a high-quality yield of the target compound.

Introduction and Strategic Importance

This compound is a key building block in the synthesis of a variety of organic molecules, most notably in the development of pharmaceuticals and agrochemicals. Its utility often lies in its capacity to participate in the Fischer indole synthesis, a powerful reaction for the construction of indole ring systems, which are prevalent in a vast array of biologically active compounds. A reliable and well-understood synthetic route to this intermediate is therefore of significant value in a research and development setting.

The synthesis from 2,5-dichloroaniline is a classic and cost-effective approach. It leverages fundamental and robust chemical transformations, making it an accessible yet powerful procedure for synthetic chemists. This guide will deconstruct this synthesis, providing not just a "how-to" but a "why-to," ensuring a deep understanding of the process.

The Synthetic Pathway: A Mechanistic Perspective

The conversion of 2,5-dichloroaniline to this compound proceeds through two distinct and critical steps:

-

Diazotization: The primary amine of 2,5-dichloroaniline is converted into a diazonium salt.

-

Reduction: The diazonium salt is subsequently reduced to the corresponding hydrazine derivative.

Step 1: The Diazotization of 2,5-Dichloroaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid.[1][2] The reaction is performed at low temperatures (0-5 °C) to prevent the highly unstable diazonium salt from decomposing.

The mechanism begins with the protonation of nitrous acid by hydrochloric acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 2,5-dichloroaniline then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium chloride.[3]

References

An In-Depth Technical Guide to the Formation of 2,5-Dichlorophenylhydrazine Hydrochloride

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of the synthesis of key chemical intermediates is paramount. 2,5-Dichlorophenylhydrazine hydrochloride is a vital building block in the synthesis of a variety of heterocyclic compounds, including indoles and pyrazoles, which are scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive exploration of the mechanism and practical synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for the experimental design. Our focus is on providing a self-validating protocol grounded in established chemical theory, ensuring both reproducibility and a deeper comprehension of the process.

Core Synthesis Strategy: A Two-Step Approach

The formation of this compound is efficiently achieved through a well-established two-step synthetic sequence starting from 2,5-dichloroaniline. This process involves:

-

Diazotization: The conversion of the primary aromatic amine (2,5-dichloroaniline) into a reactive diazonium salt.

-

Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative, which is then isolated as its hydrochloride salt.

This guide will dissect each of these stages in detail, examining the mechanistic underpinnings and the critical parameters that govern the success of the synthesis.

Part 1: The Diazotization of 2,5-Dichloroaniline

The initial step in the synthesis is the diazotization of 2,5-dichloroaniline. This reaction transforms the relatively unreactive amino group into a highly versatile diazonium group, a superb leaving group that facilitates subsequent transformations.

Mechanism of Diazotization

The diazotization reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[1][2] The key electrophile in this transformation is the nitrosonium ion (NO⁺), which is formed through the protonation of nitrous acid followed by the loss of a water molecule.[3]

The mechanism proceeds as follows:

-

Formation of the Nitrosonium Ion: In a strongly acidic medium, sodium nitrite is protonated by hydrochloric acid to form nitrous acid. Further protonation of nitrous acid leads to the formation of the nitrosonium ion.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2,5-dichloroaniline acts as a nucleophile, attacking the electrophilic nitrosonium ion to form an N-nitrosamine intermediate.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes a series of proton transfers and tautomerization to form a diazohydroxide. In the acidic environment, the hydroxyl group is protonated, creating a good leaving group (water).

-

Formation of the Diazonium Salt: The departure of water results in the formation of the stable 2,5-dichlorobenzenediazonium chloride salt. The stability of aryl diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[4]

Causality Behind Experimental Choices in Diazotization

A successful diazotization hinges on the careful control of several experimental parameters:

-

Low Temperature (0-5 °C): Aryl diazonium salts, while more stable than their alkyl counterparts, are prone to decomposition at elevated temperatures.[5] Maintaining a low temperature throughout the reaction is critical to prevent the diazonium salt from decomposing, which would lead to the formation of unwanted byproducts, such as phenols, and a decrease in the overall yield.[6]

-

Excess Hydrochloric Acid: The use of an excess of hydrochloric acid serves two primary purposes. Firstly, it ensures the complete conversion of sodium nitrite to nitrous acid, and subsequently to the essential nitrosonium ion.[7][8] Secondly, and crucially, it keeps the concentration of free 2,5-dichloroaniline to a minimum by converting it to its hydrochloride salt.[3][9] This is vital to prevent a common side reaction where the newly formed diazonium salt couples with unreacted aniline to form an azo compound, which would present as a colored impurity.[8]

Figure 1: Simplified workflow of the diazotization of 2,5-dichloroaniline.

Part 2: Reduction of the Diazonium Salt

The second critical step is the reduction of the 2,5-dichlorobenzenediazonium chloride to 2,5-dichlorophenylhydrazine. Stannous chloride (SnCl₂) in the presence of hydrochloric acid is a widely used and effective reducing agent for this transformation.[10]

Mechanism of Stannous Chloride Reduction

The reduction of the diazonium salt by stannous chloride is an electron-transfer process. While the precise mechanism can be complex and involve radical intermediates, a generally accepted pathway involves the following key events:

-

Electron Transfer: Stannous chloride (SnCl₂), a source of Sn(II), acts as a reducing agent, donating electrons to the diazonium salt. This initial electron transfer likely leads to the formation of an aryl radical and the release of nitrogen gas.

-

Further Reduction and Protonation: The aryl radical can then be further reduced and protonated in the acidic medium to form the phenylhydrazine. The overall process involves the transfer of multiple electrons from Sn(II), which is oxidized to Sn(IV) in the form of SnCl₄.[11][12]

The acidic environment provided by the hydrochloric acid is crucial for this step as well, as it provides the necessary protons for the formation of the hydrazine and helps to maintain the tin salts in solution.

Causality Behind Experimental Choices in Reduction

-

Stoichiometry of Stannous Chloride: A sufficient molar excess of stannous chloride is required to ensure the complete reduction of the diazonium salt. The stoichiometry must account for the multi-electron transfer process.

-

Concentration of Hydrochloric Acid: A concentrated hydrochloric acid solution is typically used to dissolve the stannous chloride and to provide the acidic medium necessary for the reaction to proceed efficiently. It also aids in the precipitation of the final product as its hydrochloride salt.

-

Temperature Control: While the reduction is generally less temperature-sensitive than the diazotization, it is often initiated at a low temperature and then allowed to warm to room temperature to ensure a controlled reaction.

Figure 2: Experimental workflow for the reduction of the diazonium salt.

Experimental Protocol

The following protocol is a self-validating system, designed with the principles of chemical safety and reaction optimization in mind.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2,5-Dichloroaniline | 162.02 | 16.2 g | 0.1 | Toxic, handle with care.[13] |

| Concentrated HCl | 36.46 | ~60 mL | - | Corrosive. |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 | Oxidizer, toxic.[14] |

| Stannous Chloride (SnCl₂) | 189.60 | 42.7 g | 0.225 | Corrosive, sensitizer.[12] |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Methodology

Part A: Diazotization

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 16.2 g (0.1 mol) of 2,5-dichloroaniline and 40 mL of concentrated hydrochloric acid.

-

Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water and add this solution dropwise to the stirred aniline suspension over a period of 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be a clear, pale yellow.

Part B: Reduction

-

In a separate 1 L beaker, prepare a solution of 42.7 g (0.225 mol) of stannous chloride in 20 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. The addition should be done at a rate that keeps the temperature of the reaction mixture below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. A precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold, dilute hydrochloric acid.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained by several key checks and balances:

-

Temperature Monitoring: Continuous monitoring of the temperature during the diazotization is non-negotiable. A rise above 5 °C can lead to decomposition and side reactions, which will be visually indicated by gas evolution (N₂) and a darkening of the solution.

-

Spot Test for Nitrous Acid: After the addition of the sodium nitrite solution, a spot test with starch-iodide paper can be performed. A blue-black color indicates the presence of excess nitrous acid, confirming that a sufficient amount has been added for complete diazotization.

-

Visual Observation of Precipitation: The formation of a solid precipitate during the reduction step is a clear indicator that the desired product is forming and precipitating out of the solution as its hydrochloride salt.

-

Characterization of the Final Product: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The melting point of this compound is reported to be 208 °C (with decomposition).[15]

Potential Side Reactions

While this synthesis is generally robust, awareness of potential side reactions is crucial for troubleshooting and optimization:

-

Azo Coupling: As mentioned, if the diazotization is not carried out in a sufficiently acidic medium, the diazonium salt can couple with unreacted 2,5-dichloroaniline to form a brightly colored azo compound.[8]

-

Phenol Formation: Decomposition of the diazonium salt, especially at higher temperatures, will lead to the formation of 2,5-dichlorophenol.[6]

-

Over-reduction: In the reduction step, harsh conditions or a significant excess of the reducing agent could potentially lead to the cleavage of the N-N bond, resulting in the formation of 2,5-dichloroaniline.

Conclusion

The synthesis of this compound via the diazotization of 2,5-dichloroaniline and subsequent reduction with stannous chloride is a classic and reliable method. By understanding the intricate mechanisms of each step and the critical role of the reaction conditions, researchers can confidently and efficiently produce this valuable intermediate. This guide has aimed to provide not just a recipe, but a deeper scientific understanding, empowering chemists to not only replicate the synthesis but also to intelligently adapt and troubleshoot it as needed. The principles outlined herein are fundamental to the broader field of aromatic and heterocyclic chemistry, making this a valuable case study for any drug development professional.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. allen.in [allen.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Stephen’s Reduction Reaction Mechanism | Physics Wallah [pw.live]

- 13. 2,4-Dichlorobenzenediazonium | C6H3Cl2N2+ | CID 193622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Reactivity of Dichlorophenylhydrazines

Introduction: The Dichotomous Nature of a Versatile Reagent

Dichlorophenylhydrazines are a class of substituted aromatic hydrazines that serve as pivotal intermediates in modern organic and medicinal chemistry. The presence of two chlorine atoms on the phenyl ring profoundly influences the electron density and, consequently, the reactivity of the hydrazine moiety. These electron-withdrawing substituents play a crucial role in modulating the outcomes of classical reactions and enabling novel transformations. This guide provides a comprehensive exploration of the chemical reactivity of dichlorophenylhydrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their key reactions, provide validated experimental protocols, and discuss their strategic application in the synthesis of complex molecules.

Substituted phenylhydrazine compounds, including dichlorophenylhydrazines, have a wide range of applications in various industries. In medicine, they are instrumental in synthesizing novel antibacterial drugs, treatments for diabetes, anticancer agents, antiviral medications, and antihypertensive drugs.[1] Their utility also extends to the agrochemical sector for the creation of insecticides, bactericides, and herbicides.[1]

Core Reactivity Profile: A Tale of Two Nitrogens

The reactivity of dichlorophenylhydrazines is centered around the hydrazine functional group (-NHNH2). The α-nitrogen (Nα), directly attached to the dichlorophenyl ring, is less nucleophilic due to the inductive and resonance effects of the chlorinated aromatic system. Conversely, the β-nitrogen (Nβ) retains greater nucleophilicity, making it the primary site of reaction in many cases. The chlorine atoms, being electron-withdrawing groups, generally decrease the overall reactivity of the phenylhydrazine compared to its unsubstituted counterpart, which can be advantageous in controlling reaction selectivity and minimizing side products.

Synthesis of Dichlorophenylhydrazines: A Standard Protocol

The most common method for the synthesis of dichlorophenylhydrazine hydrochlorides involves a two-step process starting from the corresponding dichloroaniline. This procedure is widely applicable to various substituted anilines.

Experimental Protocol: Synthesis of 2,4-Dichlorophenylhydrazine Hydrochloride

This protocol outlines the diazotization of 2,4-dichloroaniline followed by reduction to the desired hydrazine hydrochloride.

Materials:

-

2,4-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Tin(II) Chloride (SnCl2)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 3 mmol of 2,4-dichloroaniline in 6 M aqueous HCl.

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (3.3 mmol) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting mixture for an additional 30 minutes at -5 °C to ensure complete formation of the diazonium salt.[2]

-

-

Reduction:

-

In a separate flask, prepare a solution of tin(II) chloride (7.5 mmol) in concentrated HCl.

-

Add the SnCl2 solution dropwise to the cold diazonium salt solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[2]

-

-

Isolation:

-

The resulting precipitate of 2,4-dichlorophenylhydrazine hydrochloride is collected by filtration.

-

Wash the solid with a small amount of cold dilute HCl solution.

-

Dry the product under vacuum. The resulting hydrazine hydrochloride is often used directly in subsequent reactions without further purification.[2]

-

Self-Validation:

-

Expected Outcome: A crystalline solid.

-

Quality Control: The purity of the product can be assessed by its melting point. For instance, 2,4-dichlorophenylhydrazine hydrochloride has a reported melting point of 220-224 °C.[3]

-

Troubleshooting: Low yields can often be attributed to the temperature rising during diazotization, leading to decomposition of the diazonium salt. Ensure rigorous temperature control throughout the addition of sodium nitrite.

The Fischer Indole Synthesis: A Gateway to Heterocycles

The Fischer indole synthesis is arguably the most significant reaction involving dichlorophenylhydrazines, providing a direct route to chlorinated indole scaffolds, which are prevalent in many pharmaceutical agents.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a dichlorophenylhydrazine and a carbonyl compound (aldehyde or ketone).[4][6][7]

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism proceeds through several key steps:[4][7][8]

-

Hydrazone Formation: The initial step is the condensation of the dichlorophenylhydrazine with an aldehyde or ketone to form the corresponding dichlorophenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.

-

[9][9]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[9][9]-sigmatropic rearrangement, which is the rate-determining step.[7] This concerted pericyclic reaction forms a new carbon-carbon bond and breaks the N-N bond.

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of ammonia from the aminal, driven by the formation of the stable aromatic indole ring, yields the final product.[7]

The presence of electron-withdrawing chloro-substituents on the phenyl ring can disfavor the[9][9]-sigmatropic rearrangement, sometimes requiring harsher reaction conditions compared to electron-donating substituted phenylhydrazines.[10][11] However, this can also lead to increased regioselectivity in cases where unsymmetrical ketones are used.[10]

Diagram: Fischer Indole Synthesis Workflow

Caption: A generalized experimental workflow for the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5,7-Dichloro-2-methyl-1H-indole

This protocol describes the Fischer indole synthesis using 2,4-dichlorophenylhydrazine and acetone.

Materials:

-

2,4-Dichlorophenylhydrazine hydrochloride

-

Acetone

-

Ethanol

-

Concentrated Sulfuric Acid (H2SO4)

-

Sodium Bicarbonate (NaHCO3) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

Hydrazone Formation (in situ):

-

To a solution of 2,4-dichlorophenylhydrazine hydrochloride (10 mmol) in ethanol (50 mL), add acetone (12 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the hydrazone.

-

-

Cyclization:

-

Carefully add concentrated sulfuric acid (5 mL) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-